13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one
Brand Name: Vulcanchem
CAS No.: 157667-28-2
VCID: VC16855867
InChI: InChI=1S/C13H15ClO/c14-13-10-5-3-1-2-4-6-11(13)9-12(15)8-7-10/h7-9H,1-6H2
SMILES:
Molecular Formula: C13H15ClO
Molecular Weight: 222.71 g/mol

13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one

CAS No.: 157667-28-2

Cat. No.: VC16855867

Molecular Formula: C13H15ClO

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one - 157667-28-2

Specification

CAS No. 157667-28-2
Molecular Formula C13H15ClO
Molecular Weight 222.71 g/mol
IUPAC Name 13-chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one
Standard InChI InChI=1S/C13H15ClO/c14-13-10-5-3-1-2-4-6-11(13)9-12(15)8-7-10/h7-9H,1-6H2
Standard InChI Key IJAJWAHYCLQUFR-UHFFFAOYSA-N
Canonical SMILES C1CCCC2=CC(=O)C=CC(=C2Cl)CC1

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, 13-chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one, delineates its bicyclic framework. The bicyclo[6.4.1] notation indicates a fused ring system comprising 13 carbons, with bridging points at positions 1, 6, and 10. The chlorine atom occupies position 13, while the ketone group is at position 10.

Structural Features

The canonical SMILES representation, C1CCCC2=CC(=O)C=CC(=C2Cl)CC1, reveals a bicyclic structure with conjugated double bonds at positions 1(13), 8, and 11. The chlorine atom is attached to a carbon adjacent to one of the double bonds, introducing electronic effects that influence reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H15ClO\text{C}_{13}\text{H}_{15}\text{ClO}
Molecular Weight222.71 g/mol
InChI KeyIJAJWAHYCLQUFR-UHFFFAOYSA-N
CAS Registry Number157667-28-2

Synthesis and Reaction Pathways

Mechanistic Considerations

The compound’s chlorine substituent likely originates from electrophilic chlorination or nucleophilic displacement. In related systems, enamine intermediates facilitate cyclization by stabilizing positive charge development during ring closure . For instance, the reaction of enamines with azides proceeds via polar transition states, where electron-donating groups direct regioselectivity . This mechanistic insight suggests that the chlorine atom in 13-chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one may influence reaction pathways by modulating electronic effects.

Structural and Spectroscopic Analysis

Conformational Dynamics

The bicyclo[6.4.1] framework imposes significant steric strain, particularly at the bridgehead carbons. Computational models predict that the chlorine atom’s electronegativity induces localized polarization, altering electron density across the conjugated system.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s rigid bicyclic structure makes it a candidate for drug discovery, particularly in designing kinase inhibitors or antimicrobial agents. Its chlorine and ketone moieties serve as handles for further functionalization.

Specialty Chemical Synthesis

Suppliers such as Suzhou Health Chemicals Co., Ltd., market this compound for research applications, underscoring its role in exploring novel reaction manifolds.

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